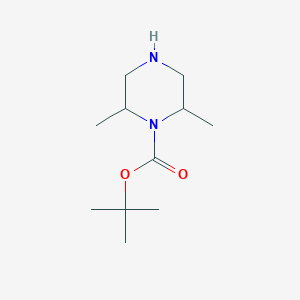

1-Boc-2,6-dimethylpiperazine

説明

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperazine moiety is a versatile building block in the design of new chemical entities. nih.gov Its presence in a wide array of biologically active compounds underscores its importance. nih.gov The two nitrogen atoms within the piperazine ring can be functionalized, allowing for the creation of a large library of derivatives with diverse biological activities. nih.govresearchgate.net

The piperazine scaffold is widely recognized as a privileged structure in drug discovery. nih.govnih.govtandfonline.comresearchgate.net This designation is due to its frequent appearance in drugs spanning various therapeutic areas. nih.govtandfonline.com The unique conformational flexibility and the ability of its nitrogen atoms to form hydrogen bonds contribute to its capacity to interact with a wide range of biological targets. tandfonline.combohrium.com The physicochemical properties of piperazine, such as its basicity and water solubility, can be fine-tuned by adding substituents to its nitrogen and carbon atoms, which is a key factor in optimizing the pharmacokinetic profiles of drug candidates. nih.govtandfonline.com

Piperazine derivatives are integral to a multitude of pharmaceuticals. wikipedia.org They are found in drugs targeting a wide spectrum of diseases, including cancer, viral infections, and central nervous system disorders. researchgate.netbenthamdirect.comnih.gov For instance, many antipsychotic, antidepressant, and anxiolytic drugs incorporate the piperazine ring. researchgate.netnih.gov The ability of the piperazine nucleus to improve the pharmacokinetic properties of drug candidates, such as increasing their water solubility and bioavailability, is a significant reason for its widespread use. nih.govbohrium.com Research has shown that piperazine derivatives are effective in areas such as antimicrobial, antifungal, anti-inflammatory, and antimalarial treatments. nih.govbenthamdirect.comthieme-connect.com

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

|---|---|

| Antipsychotic | Clozapine researchgate.net |

| Antidepressant | Vortioxetine researchgate.net |

| Anxiolytic | Buspirone researchgate.net |

| Anticancer | Imatinib researchgate.net |

| Antiviral | - |

The utility of piperazine derivatives extends to the agrochemical sector, where they are used in the formulation of pesticides, insecticides, and fungicides. cognitivemarketresearch.comexactitudeconsultancy.com The growing global demand for food necessitates the development of effective crop protection solutions, and piperazine-based compounds play a role in this effort. cognitivemarketresearch.com They have been investigated for their efficacy against various plant pathogens and pests. cognitivemarketresearch.comnih.gov For example, certain phenylpiperazine derivatives have shown acaricidal activity. nih.gov

In material science, piperazine derivatives are utilized in the synthesis of polymers, resins, and other advanced materials. ontosight.aigrandviewresearch.com Their structural features can impart desirable optical and electrical properties to these materials. ontosight.ai Piperazine is also used in the production of polyamides and as a component in fluids for carbon dioxide and hydrogen sulfide (B99878) scrubbing. wikipedia.orgcognitivemarketresearch.com Recent advancements have explored the use of piperazine in creating water-soluble polyimide aerogels, highlighting its role in the development of sophisticated materials. fortunebusinessinsights.com

Piperazine and its derivatives are also relevant in the field of analytical chemistry. Methods have been developed for the detection and quantification of piperazine derivatives in various matrices. researchgate.net For instance, techniques like high-performance liquid chromatography (HPLC) with UV detection are employed for the analysis of piperazine derivatives, often after a derivatization step to enhance their detectability. researchgate.net These analytical methods are crucial for quality control in the pharmaceutical industry and for monitoring these compounds in various samples. researchgate.netunodc.org

The application of piperazine derivatives is also being explored in the cosmetics and personal care industry. fortunebusinessinsights.compersistencemarketresearch.com Some derivatives are used in cosmetic formulations as buffering agents or to adjust pH levels. grandviewresearch.com There is also interest in their potential use in skin and hair care products due to their functional properties. grandviewresearch.comgyanvihar.org For example, nitrophenyl piperazine derivatives have been investigated as tyrosinase inhibitors, which could have applications in skin care. nih.gov

Overview of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis.ontosight.ai

The tert-Butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Its popularity stems from its ease of introduction, stability under a variety of reaction conditions, and facile removal under specific acidic conditions. ontosight.aiwikipedia.org

Utility in Nitrogen Protection.ontosight.ai

The primary function of the Boc group is to protect amines from unwanted reactions. numberanalytics.com Amines are nucleophilic and can react with a wide range of electrophiles. By converting the amine to a carbamate (B1207046) through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), its nucleophilicity is significantly reduced. numberanalytics.comresearchgate.net This "masking" allows chemists to perform reactions on other parts of the molecule without affecting the protected amine. numberanalytics.com The Boc group is stable to most bases and nucleophiles, making it compatible with a broad spectrum of synthetic transformations. researchgate.netorganic-chemistry.orgnih.gov Once the desired modifications are complete, the Boc group can be readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine. wikipedia.orgacs.org

Influence on Compound Stability and Handling.ontosight.ai

Beyond its role as a protecting group, the Boc group can also influence the physical properties of a compound, such as its stability and handling. The bulky tert-butyl group can increase the steric hindrance around the protected amine, which can enhance the compound's stability. researchgate.net Furthermore, the introduction of the Boc group often increases the solubility of the parent compound in common organic solvents, facilitating its purification and handling during synthetic procedures. ontosight.ai

Specific Focus on 1-Boc-2,6-dimethylpiperazine

Among the various N-Boc-protected piperazine derivatives, this compound stands out as a particularly useful building block.

Structural Features and Nomenclature.ontosight.ai

The systematic IUPAC name for this compound is tert-butyl 2,6-dimethylpiperazine-1-carboxylate. sigmaaldrich.comchemimpex.com Its structure consists of a piperazine ring with methyl groups at positions 2 and 6, and a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms. chemimpex.com The presence of the two methyl groups can lead to different stereoisomers (cis and trans), which can be crucial for the biological activity of the final target molecule. achemblock.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 688363-66-8 sigmaaldrich.comchemimpex.comscbt.com |

| Molecular Formula | C₁₁H₂₂N₂O₂ sigmaaldrich.comchemimpex.comscbt.com |

| Molecular Weight | 214.31 g/mol sigmaaldrich.comchemimpex.comscbt.com |

| Appearance | Light yellow crystals chemimpex.com |

| Purity | ≥ 95% chemimpex.com |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere sigmaaldrich.combldpharm.com |

Importance as a Building Block for Bioactive Molecules.ontosight.ai

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the pharmaceutical industry. chemimpex.comcymitquimica.com Its structure allows for the introduction of diverse substituents at the unprotected nitrogen atom, leading to a wide range of derivatives with potential therapeutic applications. chemimpex.com For instance, it serves as a key intermediate in the creation of piperazine derivatives that are being investigated for their effectiveness in treating neurological disorders. chemimpex.com The ability to selectively functionalize the piperazine ring makes this compound a versatile tool for medicinal chemists in the design and synthesis of new drug candidates. cymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623507 | |

| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688363-66-8 | |

| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-2,6-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 1-Boc-2,6-dimethylpiperazine and its Stereoisomers

The synthesis of this compound can be achieved through various routes, including the direct protection of the parent diamine and more complex stereoselective strategies designed to yield specific isomers.

Synthesis from Dimethylpiperazine Derivatives

A primary and straightforward method for synthesizing this compound involves the mono-protection of 2,6-dimethylpiperazine (B42777). This approach leverages the differential reactivity of the two nitrogen atoms in the piperazine (B1678402) ring.

The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group onto a nitrogen atom is through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com In the case of 2,6-dimethylpiperazine, the reaction involves the nucleophilic attack of one of the secondary amine nitrogens on a carbonyl carbon of Boc₂O. This process results in the formation of a carbamate (B1207046) linkage, yielding the desired N-Boc protected product. chemimpex.com The reaction is typically clean, with the main byproduct being tert-butanol (B103910) and carbon dioxide. While this method can produce the target compound, controlling the reaction to prevent the formation of the di-protected species, 1,4-di-Boc-2,6-dimethylpiperazine, is a key consideration. chemicalbook.com

The general reaction is as follows: 2,6-Dimethylpiperazine + Boc₂O → this compound + tert-Butanol + CO₂

Optimizing reaction conditions is crucial for maximizing the yield of the mono-protected product and minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. beilstein-journals.org The polarity of the solvent can affect the solubility of the reactants and the stability of reaction intermediates. In some cases, reactions can be performed under solvent-free conditions. chemicalbook.com

Temperature: Boc protection reactions are often carried out at temperatures ranging from 0 °C to room temperature. beilstein-journals.org Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help control the initial rate of reaction and improve selectivity for mono-protection. beilstein-journals.org

Stoichiometry: The molar ratio of 2,6-dimethylpiperazine to Boc₂O is a critical factor. Using a slight excess of the diamine can favor the formation of the mono-Boc-protected product. Conversely, using an excess of Boc₂O would lead to a higher proportion of the di-protected byproduct. Precise control over the stoichiometry is essential for achieving high yields of this compound.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Solvent | Aprotic (THF, DCM) | Good solubility for reactants, minimizes side reactions. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate, enhances selectivity for mono-protection. beilstein-journals.org |

| Stoichiometry | Slight excess of diamine | Favors formation of the mono-protected product over the di-protected byproduct. |

Stereoselective Synthesis Approaches

The presence of two stereocenters at the C2 and C6 positions of this compound means it can exist as different stereoisomers (cis and trans). Developing synthetic routes that control this stereochemistry is a significant area of research.

Diastereoselective alkylation reactions using highly reactive electrophiles like alkyl triflates (trifluoromethanesulfonates) represent a powerful strategy for constructing substituted heterocyclic rings with high stereocontrol. nih.gov This approach can be applied to the synthesis of piperazine precursors. For instance, the C-alkylation of a 1,2-dihydropyridine intermediate with an alkyl triflate can proceed with very high diastereoselectivity to create quaternary carbon centers within a piperidine (B6355638) core. nih.gov This principle can be extended to piperazine synthesis, where the introduction of substituents is directed by existing stereocenters or chiral auxiliaries on the ring, leading to the preferential formation of one diastereomer over others. The high reactivity of triflates allows these reactions to proceed efficiently, often resulting in a single diastereomer. nih.gov

| Alkylating Agent (Triflate) | Diastereoselectivity | Reference |

|---|---|---|

| Methyl triflate | Good | nih.gov |

| Ethyl triflate | High (single diastereomer observed) | nih.gov |

| 2-Methoxyethyl triflate | High (single diastereomer observed) | nih.gov |

The Mitsunobu reaction is a versatile method for achieving an inversion of stereochemistry at a chiral center by converting an alcohol to a variety of functional groups. nih.gov An intramolecular version of this reaction is particularly useful for the stereocontrolled synthesis of heterocyclic rings, including piperazines. rsc.orgnih.gov The synthesis can begin with a chiral, non-racemic acyclic precursor, often derived from an amino acid, which contains both an alcohol and a protected amine (e.g., a sulfonamide). nih.govresearchgate.net

In the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the alcohol is activated. nih.gov The nitrogen nucleophile then attacks intramolecularly, displacing the activated hydroxyl group and forming the piperazine ring. Because the Mitsunobu reaction proceeds via an SN2 mechanism, the cyclization occurs with a predictable inversion of configuration at the carbon bearing the alcohol, thus providing excellent stereocontrol. beilstein-journals.org This strategy allows for the synthesis of optically pure piperazine derivatives. nih.gov

Palladium-Catalyzed Hydroamination Reactions

A significant strategy for the synthesis of 2,6-disubstituted piperazines is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. organic-chemistry.orgnih.gov This method provides a modular and highly diastereoselective route to these important heterocyclic structures. organic-chemistry.org The key step involves the cyclization of an aminoalkene substrate, which is typically prepared in high yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.orgnih.gov

This catalytic process demonstrates excellent diastereoselectivity, preferentially forming trans-2,6-disubstituted piperazines. organic-chemistry.orgnih.gov The stereochemical outcome has been confirmed through X-ray crystallography, which also revealed that the resulting piperazine ring tends to adopt a twist-boat conformation to minimize steric strain. nih.gov The reaction is versatile, tolerating a range of alkyl and aryl substituents at the 2-position and proceeding smoothly with various nitrogen protecting groups, with sulfonamides being particularly effective. organic-chemistry.org The selectivity is believed to arise from steric effects during the cyclization step, where the substituent at the 2-position orients itself in a pseudoaxial position to reduce allylic strain. organic-chemistry.org

Palladium-Catalyzed Carboamination Approaches

Palladium-catalyzed carboamination reactions offer a powerful and stereoselective method for preparing enantiomerically enriched cis-2,6-disubstituted piperazines. nih.govnih.gov This strategy involves the reaction of N-allyl-1,2-diamine derivatives with aryl or alkenyl halides to form the piperazine ring, creating two new bonds and up to two stereocenters in a single step. nih.gov The substrates for this transformation can be prepared in a few steps from commercially available amino acids with high enantiomeric purity (97–99% ee), which is maintained throughout the carboamination process. nih.gov

The reaction typically employs a palladium(0) catalyst, such as one generated in situ from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like P(2-furyl)₃ (tri(2-furyl)phosphine), in the presence of a base such as NaOtBu (sodium tert-butoxide). nih.gov The proposed catalytic cycle begins with the oxidative addition of the aryl or alkenyl bromide to the Pd(0) complex. nih.gov The resulting Pd(II) intermediate reacts with the amine and base to form a palladium-amido complex, which then undergoes migratory insertion of the alkene into the Pd–N bond, followed by reductive elimination to yield the piperazine product and regenerate the Pd(0) catalyst. nih.govumich.edu

This method generally proceeds with excellent levels of diastereoselectivity, often greater than 20:1, favoring the cis isomer. nih.govnih.gov However, it has been observed that substrates bearing N-Boc protecting groups can sometimes lead to lower diastereoselectivity. nih.gov The reaction is compatible with various protecting groups on the second nitrogen, including benzyl (B1604629) and p-methoxyphenyl (PMP) groups. nih.gov

| Diamine Substrate (Derived From) | Coupling Partner (ArBr) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Phenylalanine | 4-Bromotoluene | cis-1-Benzyl-4-(4-methylphenyl)-2,6-dimethylpiperazine | 75 | >20:1 |

| Valine | Bromobenzene | cis-1-Benzyl-2,6-diisopropyl-4-phenylpiperazine | 72 | 14:1 |

| Alanine | 4-Bromoanisole | cis-1-Benzyl-4-(4-methoxyphenyl)-2,6-dimethylpiperazine | 81 | >20:1 |

| Leucine | 1-Bromonaphthalene | cis-1-Benzyl-2,6-diisobutyl-4-(naphthalen-1-yl)piperazine | 65 | >20:1 |

Copper-Catalyzed Ring-Opening and Ring-Closing Reactions

An alternative route for constructing disubstituted piperazines involves copper-catalyzed reactions. nih.gov This strategy utilizes the regioselective ring-opening of non-activated N-tosyl aziridines, followed by a subsequent ring-closing reaction to form the piperazine core. nih.gov This method serves as a key step in the synthesis of both symmetrical and unsymmetrical piperazines derived from amino acids. While effective, this copper-catalyzed pathway is sometimes considered less favorable than corresponding palladium-mediated processes for N–C bond formation. nih.gov

Reductive Cyclization of Dioximes

A versatile and general approach for synthesizing substituted piperazines is the reductive cyclization of dioximes. mdpi.comnih.gov This method begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which assembles a bis(oximinoalkyl)amine precursor. mdpi.comresearcher.life This dioxime intermediate is then subjected to a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

The proposed mechanism for the cyclization involves the catalytic hydrogenolysis of both N-O bonds of the dioxime to generate a diimine intermediate. mdpi.com This intermediate undergoes cyclization to form a dihydropyrazine, which is subsequently hydrogenated to afford the final piperazine product. mdpi.com A notable feature of this method is the predominant formation of cis-2,6-disubstituted piperazines, which is attributed to the addition of hydrogen from the less sterically hindered face of a cyclic intermediate. mdpi.com

Catalytic Hydrogenation with Palladium on Charcoal (Pd/C)

Palladium on charcoal (Pd/C) is a commonly used heterogeneous catalyst for the reductive cyclization of dioximes. mdpi.comnih.gov The reaction is typically carried out in methanol (B129727) under hydrogen pressure (e.g., 40 bar) at an elevated temperature (e.g., 50 °C). mdpi.com This catalyst has proven effective for the cyclization of various dialdooximes, converting them into the corresponding piperazines in moderate to good yields. mdpi.com

However, the use of Pd/C has certain limitations. It can catalyze the hydrogenolysis of other sensitive functional groups. For instance, substrates containing benzylic C–N bonds can undergo reductive debenzylation. mdpi.com Furthermore, Pd/C has shown poor conversion rates for the cyclization of diketooximes. nih.gov

Catalytic Hydrogenation with Raney® Nickel (Ra-Ni)

Raney® Nickel (Ra-Ni) serves as an alternative heterogeneous catalyst for the reductive cyclization of dioximes and can overcome some of the limitations of Pd/C. mdpi.comnih.gov While Ra-Ni was found to produce complex product mixtures with certain dialdooximes, it is notably effective for the reductive cyclization of diketooximes, a substrate class for which Pd/C performs poorly. nih.gov

A key advantage of Ra-Ni is its ability to suppress unwanted side reactions. For example, in substrates susceptible to debenzylation, switching from Pd/C to Ra-Ni allows for the desired cyclization to occur while preserving the benzyl group. mdpi.com The hydrogenation conditions are similar to those used with Pd/C, typically involving hydrogen gas at 40 bar and 50 °C in a methanol solvent. nih.gov

| Dioxime Type | Catalyst | Outcome |

|---|---|---|

| Dialdooxime | 5%-Pd/C | Good conversion to piperazine. Risk of debenzylation with sensitive substrates. |

| Dialdooxime | Raney® Nickel | Can lead to a complex mixture of products. |

| Diketooxime | 5%-Pd/C | Poor conversion. |

| Diketooxime | Raney® Nickel | Effective conversion to the desired piperazine. |

| Substrate with Benzylic C-N bond | 5%-Pd/C | Causes reductive debenzylation. |

| Substrate with Benzylic C-N bond | Raney® Nickel | Suppresses debenzylation, preserving the group. |

Role of Boc Protection during Hydrogenation for Yield and Isolation

The use of a tert-butoxycarbonyl (Boc) protecting group is instrumental in the successful synthesis and isolation of piperazines via the reductive cyclization of dioximes. mdpi.com A highly effective strategy involves the in situ protection of the piperazine product during the hydrogenation reaction. mdpi.comnih.gov This is accomplished by adding di-tert-butyl dicarbonate (Boc₂O) directly to the reaction mixture along with the dioxime substrate and the catalyst (either Pd/C or Ra-Ni). mdpi.com

Functionalization and Derivatization Strategies of the Piperazine Core

The presence of the Boc group on one of the nitrogen atoms dramatically alters the reactivity of the piperazine ring. It directs functionalization to the carbon atoms alpha to it, primarily through deprotonation strategies. The methyl groups at the C2 and C6 positions introduce stereochemical considerations that influence the outcome of these transformations.

The functionalization of the this compound core is predominantly achieved through Boc-directed α-lithiation. This strategy offers high regioselectivity, targeting the C-H bonds adjacent to the Boc-protected nitrogen atom. The electron-withdrawing nature of the Boc group increases the acidity of these α-protons, facilitating their removal by a strong base.

In the case of cis-1-Boc-2,6-dimethylpiperazine, lithiation and subsequent trapping with an electrophile are presumed to proceed via a Boc-directed equatorial lithiation. beilstein-journals.org This stereochemical preference is driven by the desire to place the existing methyl group in an axial position to minimize allylic strain (A1,3) with the bulky Boc group. beilstein-journals.org The incoming electrophile then attacks the equatorial position, leading to the formation of a trans-substituted product relative to the adjacent methyl group.

A primary and effective method for introducing substituents onto the piperazine ring is the direct α-C–H lithiation followed by trapping with a suitable electrophile. nih.gov This process involves the deprotonation of a carbon atom adjacent to the Boc-protected nitrogen using a strong organolithium base, creating a nucleophilic lithiated intermediate that can react with a wide array of electrophilic reagents. researchgate.netnih.gov This approach provides a direct route to α-functionalized piperazines, which are valuable intermediates in drug discovery. nih.govacs.org

The first successful examples of α-lithiation of N-Boc-protected piperazines were reported in 2005, demonstrating that treatment with sec-BuLi at -78 °C, followed by the addition of an electrophile, could install various substituents. beilstein-journals.orgnih.gov

The efficiency and success of the α-lithiation and trapping sequence are highly dependent on the reaction conditions. Researchers have invested significant effort in optimizing these parameters to simplify procedures and improve yields. researchgate.netacs.org Key variables include the choice of base, solvent, temperature, and the use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA).

Historically, these reactions required cryogenic temperatures of -78 °C. beilstein-journals.orgnih.gov However, simplified procedures have been developed. For instance, diamine-free lithiation in the biomass-derived solvent 2-MeTHF has been shown to produce α-substituted products in good yields at higher temperatures such as -20 °C or 0 °C. researchgate.net The use of in situ IR spectroscopy has been instrumental in determining the optimal lithiation times, revealing that the lithiated intermediates can be unstable at higher temperatures, necessitating very short reaction times. researchgate.net

| Parameter | Condition/Reagent | Purpose/Observation | Reference |

|---|---|---|---|

| Base | sec-Butyllithium (s-BuLi) | Commonly used strong, non-nucleophilic base for deprotonation. | beilstein-journals.orgnih.gov |

| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal solvents are required to solvate the organolithium species. 2-MeTHF is a more sustainable alternative. | researchgate.netnih.gov |

| Temperature | -78 °C to 0 °C | Low temperatures (-78 °C) are traditional for stability, but optimized conditions allow for higher temperatures. | beilstein-journals.orgresearchgate.net |

| Additive | TMEDA | A chelating diamine that can break up organolithium aggregates and accelerate lithiation. However, diamine-free conditions have been developed. | beilstein-journals.orgnih.gov |

| Monitoring | In situ IR Spectroscopy | Allows for the determination of optimal lithiation times by monitoring the consumption of the starting material. | researchgate.net |

While lacking direct proximity to the reaction center, the substituent on the distal nitrogen (N4) has a significant impact on the outcome of α-lithiation reactions. beilstein-journals.orgnih.gov Studies have shown that sterically bulky groups on the distal nitrogen, such as a tert-butyl group, often lead to better yields compared to smaller alkyl groups like methyl or benzyl. beilstein-journals.orgnih.gov This effect is attributed to the minimization of a ring-fragmentation side reaction that can occur with the lithiated piperazine intermediate. researchgate.net

In the specific case of this compound, the distal nitrogen is a secondary amine (N-H). This presents a significant limitation for the α-lithiation strategy, as the acidic N-H proton would be preferentially deprotonated by the strong organolithium base before C-H deprotonation can occur. Therefore, to achieve C-H functionalization via lithiation, the distal nitrogen must first be protected with a suitable group.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the functionalization of heterocyclic compounds, including piperazines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The general catalytic cycle involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgthermofishersci.in

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction is particularly relevant to this compound as it provides a direct method for the functionalization of the unprotected distal N-H group. The reaction couples the secondary amine of the piperazine with an aryl halide or triflate to form an N-aryl piperazine derivative.

The synthetic utility of this method is extensive, allowing for the introduction of a wide variety of substituted aryl and heteroaryl groups onto the piperazine nitrogen. wikipedia.org The reaction is typically carried out using a palladium source, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to improve scope and efficiency. wikipedia.org

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst in situ. | thermofishersci.intcichemicals.com |

| Ligand | XPhos, BINAP, P(o-tolyl)₃ | Stabilizes the palladium center and facilitates the steps of the catalytic cycle. | wikipedia.orgtcichemicals.com |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile to form the active amidate species. | tcichemicals.com |

| Coupling Partner | Aryl Bromide, Aryl Chloride, Aryl Triflate | The electrophilic partner in the C-N bond formation. | wikipedia.org |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent to host the reaction. | wikipedia.orgtcichemicals.com |

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling Processes (for N'-Boc Piperazines)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron compound with a halide or triflate. nih.gov While widely used for C-C bond formation, its principles are extended to C-N bond formation in processes like the Buchwald-Hartwig amination, which is more common for direct N-arylation of piperazines. However, the Suzuki-Miyaura reaction remains highly relevant for the functionalization of molecules containing a piperazine ring, for instance, by modifying an aryl group attached to one of the piperazine nitrogens.

The reaction is compatible with a wide variety of functional groups and has been developed for use with unprotected ortho-bromoanilines, demonstrating its robustness. nih.gov For N'-Boc piperazines, the Boc-protected nitrogen is unreactive, allowing for selective functionalization at other sites on the molecule. The development of novel catalysts, including heterodinuclear Pd-Ln scaffolds, has allowed these reactions to proceed under mild conditions, such as at room temperature (30 °C) in solvents like methanol. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example | Role / Purpose | Citation |

|---|---|---|---|

| Catalyst | CataXCium A Pd G3 | Facilitates oxidative addition and reductive elimination cycle | nih.gov |

| Pre-catalyst | Pd-bpydc-Ln | Heterodinuclear scaffold for high efficiency | mdpi.com |

| Boronic Species | Phenylboronic acid | Source of the aryl, alkyl, or vinyl group | mdpi.com |

| Halide/Triflate | 4-Bromoanisole | Substrate to be functionalized | mdpi.com |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid and neutralizes acid byproduct | nih.govmdpi.com |

| Solvent | Methanol, Toluene | Solubilizes reactants and facilitates reaction | mdpi.com |

| Temperature | 30-95 °C | Influences reaction rate and catalyst stability | mdpi.com |

Chemoselective N-Acylation Reactions

N-acylation is a fundamental transformation for modifying the properties of piperazine-containing compounds. In the case of mono-protected piperazines such as this compound, the reaction is inherently chemoselective. The Boc (tert-butoxycarbonyl) group renders the nitrogen to which it is attached unreactive towards common acylating agents, leaving the secondary amine at the N4 position as the sole site for reaction.

This transformation is typically achieved by reacting the N-Boc piperazine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with coupling reagents. nih.gov A common method for amide bond formation involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) in a suitable solvent. nih.gov This approach is widely used in the synthesis of complex molecules, including piperazinyl amides of biologically active compounds like 18β-glycyrrhetinic acid. nih.gov

Table 2: Reagents for N-Acylation of 1-Boc-piperazine

| Acyl Source | Coupling Reagents | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|---|

| 3-acetyl-18β-glycyrrhetinic acid | EDCl, HOBt, NEt₃ | CH₃CN | Reflux | Formation of piperazinyl amide | nih.gov |

| Acetic Anhydride (B1165640) | None | None | 130 °C | Acetylation of a hydroxyl group on a substituent | nih.gov |

Synthesis of Related Chiral Piperazine Derivatives

The synthesis of chiral piperazine derivatives is of significant interest due to their prevalence in medicinal chemistry. The stereochemistry of substituents on the piperazine ring can profoundly influence biological activity. Consequently, various stereoselective methods have been developed to access enantiomerically pure methylated and disubstituted piperazines.

Enantiopure 2,6-Methylated Piperazines

The synthesis of the complete series of enantiopure 2,6-methylated piperazines has been accomplished using two primary strategies for the key bond-forming step. researchgate.net These methods allow for precise control over the absolute stereochemistry, yielding (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine. researchgate.net

One approach utilizes a diastereoselective triflate alkylation to establish the desired stereocenters. researchgate.net An alternative and novel strategy employs an intramolecular Mitsunobu reaction for the crucial cyclization step. researchgate.net These strategies are efficient and general, providing access to a variety of 2,6-methylated piperazines with predictable stereochemistry. researchgate.net The synthesis of (R)-(+)-2-methylpiperazine has also been achieved starting from (R)-(–)-phenylglycinol as a chiral auxiliary, proceeding through a protected 2-oxopiperazine intermediate that undergoes diastereoselective methylation. nih.gov

cis- and trans-2,5-Disubstituted Piperazines

The stereoselective synthesis of 2,5-disubstituted piperazines can be achieved through several routes. The preparation of cis-isomers is often accomplished via the stereoselective catalytic reductive cyclization of dioximes. mdpi.com This method involves a double Michael addition of nitrosoalkenes to a primary amine, followed by a hydrogenation step that leads to the formation of the piperazine ring with a distinct cis configuration of the substituents. mdpi.com

Conversely, the synthesis of trans-2,5-disubstituted piperazines has been demonstrated using an asymmetric lithiation-trapping methodology on N-Boc piperazine substrates. nih.gov This technique allows for the direct functionalization of the piperazine ring to create trans-substituted products as single stereoisomers. nih.gov While the asymmetric synthesis of 2,6-disubstituted piperazines is considered challenging, methods using amino acid precursors are noted as a more straightforward path to 2,5-disubstituted analogs. nih.gov

Table 3: Synthetic Approaches to Stereoisomers of Disubstituted Piperazines

| Target Isomer | Key Methodology | Precursors | Key Features | Citation |

|---|---|---|---|---|

| cis-2,6-Disubstituted | Pd-catalyzed Carboamination | Amino acids, allylic amines | Forms two bonds in one step, modular | nih.gov |

| cis-2,6-Disubstituted | Catalytic Reductive Cyclization | Primary amines, nitrosoalkenes | Stereoselective cyclization of dioxime intermediates | mdpi.com |

Monomethyl and Trimethyl Derivatives

Methods for synthesizing enantiopure monomethyl and trimethyl piperazines often rely on the same core strategies used for dimethyl derivatives. The synthesis of monomethyl derivatives, specifically (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate, has been achieved using the intramolecular Mitsunobu cyclization strategy. researchgate.net

For the preparation of trimethyl derivatives, such as (R)- and (S)-2,2,6-trimethylpiperazine, an enantiospecific triflate alkylation serves as the principal reaction to control the stereochemistry. researchgate.net Additionally, simpler derivatives like N-methylpiperazine can be synthesized on a large scale through the reaction of piperazine with formaldehyde (B43269) and hydrogen under catalytic conditions, a process known as reductive amination. google.com

Table 4: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 1-Boc-piperazine |

| (2R,6R)-2,6-dimethylpiperazine |

| (2S,6S)-2,6-dimethylpiperazine |

| (R)-(+)-2-methylpiperazine |

| (R)-tert-butyl 2-methyl-1-piperazinecarboxylate |

| (S)-tert-butyl 2-methyl-1-piperazinecarboxylate |

| (R)-2,2,6-trimethylpiperazine |

| (S)-2,2,6-trimethylpiperazine |

| N-methylpiperazine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) |

| 1-Hydroxybenzotriazole (HOBt) |

| 18β-glycyrrhetinic acid |

| (R)-(–)-phenylglycinol |

| 4-Bromoanisole |

| Phenylboronic acid |

| Piperazine |

Stereochemical Investigations and Conformational Analysis

Absolute Stereochemistry Determination

The determination of the absolute stereochemistry of chiral molecules like 1-Boc-2,6-dimethylpiperazine is fundamental to understanding their interactions with other chiral entities, such as biological receptors.

Spectroscopic Methods (NMR, X-ray Diffraction)

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are powerful techniques for elucidating the three-dimensional structure of molecules. While specific studies focusing solely on the absolute stereochemistry determination of this compound are not extensively documented in the reviewed literature, the principles of these methods are well-established for analogous piperazine (B1678402) derivatives.

NMR Spectroscopy: For chiral molecules, NMR spectroscopy, particularly in the presence of chiral derivatizing agents, can be used to distinguish between enantiomers and diastereomers. The formation of diastereomeric derivatives results in distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. For substituted piperidines and related heterocycles, the coupling constants (J-values) in the 1H NMR spectrum provide valuable information about the relative orientation of protons and thus the conformation of the ring.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive determination of absolute stereochemistry. This technique maps the electron density in a crystal, revealing the precise spatial arrangement of each atom. For instance, the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) has been determined, confirming a chair conformation with the methyl groups in equatorial positions. nih.gov This provides a structural precedent for related dimethylpiperazine derivatives.

Impact of Stereoisomerism on Chemical Reactivity and Biological Activity

The stereoisomerism of this compound, arising from the two chiral centers at positions 2 and 6, has a profound impact on its chemical reactivity and biological activity.

(2S,5S) vs. (2R,5R) vs. (2R,5S) Isomers

The different stereoisomers of this compound can exhibit distinct biological activities. For example, a study on the bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate suggests its potential as an inhibitor for the treatment of neurodegenerative disorders like Parkinson's, schizophrenia, and Alzheimer's disease. researchgate.net While this is a different salt of the parent amine, it highlights the potential for stereoisomers of 2,6-dimethylpiperazine (B42777) to possess significant biological effects. The specific pharmacological profiles of the (2S,5S), (2R,5R), and (2R,5S) isomers of this compound are areas of active investigation in drug discovery. chemimpex.comrsc.org

In the realm of asymmetric synthesis, chiral N,N'-dimethyl-1,4-piperazines have been explored as ligands. The study revealed that ligands with different stereochemistries and substituents displayed varying efficiencies in metal binding and in catalyzing reactions, underscoring the role of stereochemistry in chemical transformations. researchgate.net

cis- and trans-Configurations

The relative orientation of the two methyl groups as either cis or trans significantly influences the molecule's properties. In palladium-catalyzed carboamination reactions for the synthesis of 2,6-disubstituted piperazines, the cis-isomers are predominantly formed. nih.gov This stereochemical outcome is attributed to the reaction mechanism proceeding through a transition state that minimizes steric interactions, favoring the formation of the cis product. nih.gov This indicates a difference in the kinetic accessibility of the cis and trans isomers, a key aspect of their chemical reactivity.

Conformational Preferences of the Piperazine Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain.

Chair vs. Twist-Boat Conformations

The two primary conformations of the piperazine ring are the chair and the twist-boat forms. qmul.ac.uk

Chair Conformation: The chair conformation is generally the most stable and predominant form for piperazine and its derivatives. nih.govwikipedia.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. wikipedia.org For trans-2,5-dimethylpiperazine (B131708) derivatives, the chair conformation with both methyl groups in equatorial positions is the most stable arrangement, as confirmed by X-ray crystallography. nih.gov

Twist-Boat Conformation: The twist-boat conformation is less stable than the chair form. While it also relieves angle strain, it possesses higher torsional and steric strain. The interconversion between the chair and twist-boat forms is a dynamic process. nih.gov For piperazine-containing macrocycles, the energetically more stable chair conformation of the free ligand can be overcome by the structural requirements of complex formation with metal cations, forcing the ring into a boat conformation. nih.gov The energy barrier between the chair and boat conformations in some piperazine derivatives is low enough to allow for interconversion at room temperature. nih.gov

Interactive Data Table: Conformational Energy Differences

| Conformation | Relative Energy (approximate) | Key Features |

| Chair | Most Stable (0 kcal/mol) | Minimized angle and torsional strain. |

| Twist-Boat | Less Stable (~5-6 kcal/mol higher than chair) | Relieves some steric strain of the boat form. |

| Boat | Higher Energy | Significant steric (flagpole) and torsional strain. |

Chiral Resolution and Enantiomeric Purity

The presence of two chiral centers at the C2 and C6 positions of the piperazine ring in this compound means that it can exist as different stereoisomers. The cis-isomer is a meso compound and therefore achiral, while the trans-isomer exists as a pair of enantiomers. However, the focus of chiral resolution is often on derivatives where the two chiral centers lead to enantiomeric pairs. For synthetic applications, obtaining enantiomerically pure forms of chiral piperazine derivatives is crucial.

The separation of enantiomers, or chiral resolution, can be achieved through various methods. While specific research detailing the chiral resolution of this compound is not extensively documented in readily available literature, the general principles and common techniques applied to similar chiral amines and piperazine derivatives provide a framework for how this would be approached.

Common methods for chiral resolution include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing reactions on only one enantiomer of a racemic mixture. This kinetic resolution process leaves the unreacted enantiomer in high enantiomeric purity.

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step after resolution. Chiral HPLC is a primary analytical technique for this purpose. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

While detailed experimental data for the chiral resolution of this compound is sparse in the reviewed literature, the established methodologies for chiral separation of related piperazine compounds provide a clear pathway for achieving and verifying its enantiomeric purity. The enantioselective synthesis of related chiral piperazines has been reported, often involving asymmetric hydrogenation or the use of chiral auxiliaries to control the stereochemistry during the synthesis.

Applications in Drug Discovery and Medicinal Chemistry

1-Boc-2,6-dimethylpiperazine as a Key Intermediate for Pharmaceutical Development

This compound is a key intermediate widely utilized in the pharmaceutical industry for the development of new drugs. chemimpex.com Its value stems from the Boc protecting group, which masks one of the piperazine's nitrogen atoms. myskinrecipes.com This protection allows for selective chemical reactions on the other, unprotected nitrogen, enabling chemists to construct complex molecules with precision. myskinrecipes.com This controlled, stepwise approach is fundamental in synthesizing potential drug candidates. chemimpex.com

The stability and reactivity of this compound make it a preferred choice for researchers aiming to streamline synthetic pathways. chemimpex.com It is an essential building block for creating a diverse range of piperazine (B1678402) derivatives, which are integral to the formulation of numerous therapeutic agents, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The unique structure facilitates the introduction of various functional groups, making it an indispensable tool in the synthesis of novel bioactive molecules. chemimpex.com

Structure-Activity Relationship (SAR) Studies Incorporating Piperazine Cores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. mdpi.com For piperazine-containing compounds, SAR studies are crucial for optimizing therapeutic potential. The piperazine ring is not merely a passive linker; its structure, including the orientation of its substituents and the nature of the groups attached to its nitrogen atoms, profoundly influences the compound's interaction with biological targets. nih.govresearchgate.net

The two nitrogen atoms in the six-membered ring provide a large polar surface area and act as hydrogen bond acceptors and donors, which can lead to improved target affinity and specificity. nih.goveurekaselect.com The piperazine core often enhances pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by increasing water solubility, a critical factor for oral bioavailability. nih.gov SAR investigations reveal that strategic modifications to the piperazine scaffold can lead to significant alterations in a molecule's biological activity. researchgate.net

The biological activity of piperazine-based drugs is highly sensitive to the nature of the substituents attached to the ring and the stereochemistry of the core structure. nih.govresearchgate.net

Substituents: Modifications to the functional groups attached to the piperazine nitrogens can dramatically alter a compound's pharmacological profile. For instance, SAR studies on various natural product derivatives have shown that the introduction of a piperazine moiety can significantly improve antitumor activity. nih.gov Further modifications, such as adding specific aryl groups (e.g., a 4-fluorobenzyl group) to the piperazine, can further enhance this anticancer effect. tandfonline.comnih.gov These findings underscore the importance of the substituents in dictating the potency and efficacy of the final compound. researchgate.net

Stereochemistry: Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological function. patsnap.com Because biological systems like enzymes and receptors are chiral, they can interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov One isomer might fit perfectly into a receptor's binding site and elicit a therapeutic effect, while another isomer may be less active, inactive, or even cause unwanted side effects. patsnap.comnih.gov

In the case of 2,6-dimethylpiperazine (B42777), the two methyl groups can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. These diastereomers, and their respective enantiomers (e.g., (2R,6R) vs. (2S,6S)), create distinct three-dimensional shapes. nih.gov This structural difference is crucial, as the pharmacological activity of chiral drugs can be highly dependent on the absolute configuration of their stereocenters. nih.gov For example, a novel series of androgen receptor antagonists developed for prostate cancer specifically utilized a trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide structure, indicating the importance of a specific stereochemical arrangement for its activity. nih.gov

Development of Bioactive Molecules

The versatility of this compound as a synthetic intermediate has enabled the development of a wide range of bioactive molecules with potential therapeutic applications, including anticancer, antimalarial, and CNS-active agents. chemimpex.comresearchgate.netresearchgate.netmdpi.com

Spirocycles, compounds containing two rings connected by a single common atom, have gained significant attention in the pharmaceutical industry due to their inherent three-dimensionality and broad biological activities. shu.ac.uk The synthesis of novel spiro-2,6-dioxopiperazine scaffolds has been achieved through three-component reactions using amino acids, ketones, and isocyanides. researchgate.netnih.gov These complex structures are of interest in drug discovery for their potential to act as selective ligands for central nervous system (CNS) targets, such as the sigma-1 (σ1) receptor. researchgate.netnih.gov The development of these unique scaffolds opens avenues for creating new molecular probes and drug-like molecules. researchgate.net

The piperazine core is a key feature in the design of new antimalarial agents. nih.gov In one study, a series of aryl piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov SAR analysis revealed that the combined presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom was crucial for antiplasmodial activity. nih.gov The most potent compound identified demonstrated significant activity against the parasite. nih.gov

Table 1: Antimalarial Activity of a Lead Piperazine Derivative

| Compound Name | Target | IC₅₀ (μM) |

|---|---|---|

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | P. falciparum (FCR-3) | 0.5 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

The incorporation of the piperazine scaffold has proven to be a successful strategy in the development of novel anticancer agents. nih.gov Numerous studies have demonstrated that adding a piperazine moiety can significantly enhance the cytotoxic activity of parent compounds against various cancer cell lines. tandfonline.comnih.gov

For example, a gambogic acid derivative containing a methylpiperazine substituent was found to be 10-fold more potent against the A549 lung cancer cell line and 5-fold more potent against the BGC-823 gastric cancer cell line than the original gambogic acid. nih.gov Similarly, novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives have been designed and synthesized as potential anticancer agents. mdpi.com One such compound, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed potent inhibitory activities against both A549 and Hela cancer cells, inducing apoptosis and blocking cell cycle progression. mdpi.com Furthermore, bis(2,6-dioxopiperazine) derivatives have also shown considerable therapeutic activity against several murine tumor models, including P388 leukemia and B16 melanoma. nih.gov

Table 2: Selected Piperazine Derivatives and Their Anticancer Activity

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Gambogic Acid Derivative nih.gov | Gambogic Acid (Parent) | A549 (Lung) | 1.20 |

| Derivative with methylpiperazine | 0.12 | ||

| 2,5-Diketopiperazine Derivative mdpi.com | Compound 11 | A549 (Lung) | 1.2 |

| Hela (Cervical) | 0.7 | ||

| Betulinic Acid Derivative nih.gov | Compound with 4-fluorobenzyl and piperazine | HeLa (Cervical) | 2.6 |

| Cisplatin (Control) | MKN45 (Gastric) | 2.8 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. nih.govmdpi.com

Antiviral Agents

The piperazine scaffold is a common motif in antiviral drug discovery due to its favorable physicochemical properties and ability to interact with various biological targets.

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor. nih.gov This binding event triggers conformational changes that allow subsequent interaction with a co-receptor (CCR5 or CXCR4), leading to membrane fusion. mdpi.com Small molecules that can block the gp120-CD4 interaction are a validated strategy for preventing viral entry. nih.gov

The piperazine and the related piperidine (B6355638) rings are key structural elements in the design of these entry inhibitors. They often serve as a central scaffold from which other functional groups are appended. In some designs, the protonated nitrogen of the piperidine ring is positioned to form a salt-bridge interaction with key acidic residues, such as Asp368, within the "Phe43 cavity" of gp120, mimicking the natural interaction of the CD4 receptor. nih.gov While direct synthesis from this compound is not explicitly detailed in all published series, this building block provides an ideal starting point for creating derivatives with the necessary stereochemistry and substitution patterns for potent antagonist activity.

Human adenovirus (HAdV) can cause a range of illnesses, and infections can be severe in immunocompromised individuals. There is a need for new and effective antiviral agents to treat HAdV infections. Research into novel anti-HAdV agents has explored various chemical scaffolds, including piperazine derivatives.

In one study, a library of 67 piperazine derivatives was designed and synthesized. Biological evaluation identified twelve compounds with significant inhibitory activity against HAdV infections, with IC₅₀ values ranging from 0.6 μM to 5.1 μM, alongside low cytotoxicity. Further investigation suggested that these active compounds inhibit the viral replicative cycle through different mechanisms of action. The 2,6-dimethylpiperazine core is a valuable scaffold in the generation of such libraries for screening and optimization. While specific research on piperazine derivatives against Human Cytomegalovirus (HCMV) is less prevalent, the broad utility of this scaffold in antiviral research suggests its potential in this area as well.

Receptor Antagonists

The this compound moiety is a foundational element for synthesizing various receptor antagonists, which are crucial in treating a wide range of diseases. jgtps.comchemimpex.com The piperazine ring serves as a versatile scaffold that can be functionalized to achieve high affinity and selectivity for specific receptor subtypes.

The Human Vanilloid Receptor 1, also known as Transient Receptor Potential Vanilloid 1 (TRPV1), is a non-selective cation channel involved in sensing painful stimuli. nih.gov Antagonists of this receptor have shown antihyperalgesic effects in animal models of inflammatory and neuropathic pain. nih.gov The synthesis of novel TRPV1 antagonists has incorporated piperazine-based structures. For instance, a series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles were developed and identified as potent TRPV1 antagonists. nih.gov One compound from this series, 46ad, was found to be orally bioavailable and effective at blocking capsaicin-induced pain responses in rats. nih.gov The versatility of the piperazine core, accessible from starting materials like this compound, is key to developing such targeted therapeutic agents.

Adenosine receptors, particularly the A1 subtype, are implicated in numerous physiological and pathological processes, including cardiac function, renal blood flow, and neurodegenerative disorders. nih.gov Consequently, selective antagonists of the Adenosine A1 receptor are sought after for various therapeutic applications, such as treating renal dysfunction. Research in this area has led to the synthesis of novel series of potent Adenosine A1 receptor antagonists. While specific examples directly incorporating the 2,6-dimethylpiperazine moiety are not detailed, the broader class of piperazine derivatives is central to this field. nih.gov Structure-based virtual screening approaches have been successfully used to identify A1 receptor-selective ligands from large compound libraries, which can then be synthesized and optimized, often utilizing piperazine-based building blocks.

The Dopamine (B1211576) D4 receptor is a key target in the central nervous system, and antagonists for this receptor have been investigated for the treatment of psychiatric disorders like schizophrenia. chemrxiv.orgnih.gov The 1,4-disubstituted aromatic piperazine structure is a common feature in many highly selective Dopamine D4 receptor antagonists. nih.govelifesciences.org The 2,6-dimethylpiperazine scaffold can be incorporated into these structures to fine-tune their pharmacological properties. For example, a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines were examined to identify compounds with a D2/D4 receptor affinity ratio similar to the atypical antipsychotic clozapine. nih.gov This research highlights how modifications on the piperazine ring are crucial for achieving the desired receptor selectivity and functional activity. nih.gov

| Compound Class | Target Receptor(s) | Therapeutic Potential | Reference |

|---|---|---|---|

| 1,4-Disubstituted Aromatic Piperazines | Dopamine D4 | Antipsychotic | nih.gov |

| trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines | Dopamine D2/D4 | Antipsychotic | nih.gov |

| Benzyloxy Piperidine-Based Ligands | Dopamine D4 | L-DOPA induced dyskinesias | chemrxiv.org |

The serotonin (B10506) (5-HT) system is a major target for drugs treating neuropsychiatric disorders, including depression, anxiety, and schizophrenia. nih.gov The piperazine ring is a key pharmacophoric moiety in many 5-HT receptor ligands. jgtps.com For example, Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist, features a piperazine core and is used for treating low sexual desire disorder. nih.gov Similarly, Aripiprazole, an antipsychotic, contains a piperazine moiety and functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. nih.gov The synthesis of these and other novel 5-HT receptor modulators often relies on piperazine intermediates like this compound to construct the final complex molecules. chemicalbook.com

Neuroprotective Agents

Piperazine derivatives have demonstrated potential as neuroprotective agents, which are therapies aimed at preventing neuronal damage and death, particularly in conditions like ischemic stroke. researchgate.netnih.gov The antioxidant properties of some piperazine-containing compounds may contribute to their neuroprotective effects. researchgate.net While large-scale clinical validation is ongoing for many neuroprotective agents, the inclusion of the piperazine scaffold is a recurring theme in the design of new molecules with potential activity in this area. nih.gov The development of such agents involves the synthesis of diverse chemical structures, where building blocks like this compound can play a crucial role in creating libraries of compounds for screening and optimization. researchgate.net

Inhibitors of Amyloid Aggregation

Protein aggregation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Small molecules that can inhibit this process are of significant therapeutic interest. While the direct application of this compound itself as an amyloid aggregation inhibitor is not extensively documented, the core cis-2,6-dimethylpiperazine (B139716) structure is utilized in the synthesis of compounds designed to modulate protein aggregation. google.com

A patent for certain bis-heteroaryl derivatives describes methods for preventing or inhibiting protein aggregation. google.com The synthesis of intermediates for these compounds explicitly involves reacting cis-2,6-dimethylpiperazine with Boc anhydride (B1165640) to create the this compound building block. google.com This underscores the role of this scaffold in constructing molecules aimed at treating neurodegenerative diseases associated with protein aggregation. google.com Furthermore, research into histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases has led to the development of compounds incorporating a (2S,6R)-2,6-dimethylpiperazine core, which have shown high selectivity and are investigated for their role in processes like protein aggregation and degradation. nih.gov These examples highlight the strategic importance of the 2,6-dimethylpiperazine moiety in the design of novel therapeutics targeting protein misfolding and aggregation pathways.

Preclinical Development and Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound (a "hit" or "lead") is chemically modified to enhance its therapeutic properties. The 2,6-dimethylpiperazine scaffold, derived from this compound, is frequently incorporated into molecules during this phase to improve potency, metabolic stability, and pharmacokinetic profiles.

A key goal of lead optimization is to increase a compound's potency—its ability to produce a desired pharmacological effect at a low concentration. The 2,6-dimethylpiperazine moiety has been successfully used to achieve this. In the development of allosteric inhibitors for carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a high-throughput screening effort identified a piperazine-containing compound as a promising hit. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies, which involved creating derivatives with the (2R,6R)-2,6-dimethylpiperazine core, led to a significant improvement in potency. nih.gov

The initial hit compound had an IC₅₀ of 7.8 μM. Through structure-based drug design and optimization of the substituents on the 2,6-dimethylpiperazine core, researchers developed inhibitor H3B-616, which demonstrated a potent biochemical IC₅₀ of 66 nM. nih.govresearchgate.net This represents a greater than 100-fold increase in potency. The methyl groups on the piperazine ring help to fix the conformation of the molecule, allowing other parts of the structure to make optimal interactions within the target's binding pocket. nih.gov

Metabolic stability is another crucial parameter, as it determines how long a drug remains active in the body before being broken down. The 2,6-dimethylpiperazine scaffold has been shown to influence this property. Studies on dopamine transporter inhibitors revealed that introducing a cis-2,6-dimethylpiperazine group did not consistently improve metabolic stability in mouse models, indicating that the effects of this scaffold can be context-dependent. nih.gov However, in other contexts, such as the development of GABA-A receptor ligands, a 2,6-dimethylpiperazine analogue was selected for further study due to its promising activity and was found to maintain the required metabolic stability in human, mouse, and rat liver microsomes. nih.gov

Table 1: Example of Potency Improvement in CPS1 Inhibitors An interactive data table illustrating the structure-activity relationship (SAR) for the (2R,6R)-2,6-dimethylpiperazine core in the development of CPS1 inhibitors. The IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | R1 Group | R2 Group | CPS1 IC₅₀ (nM) |

| 12 | 4-Fluorophenyl | 4-Fluorophenyl | 330 |

| 25 (H3B-616) | 1H-Indol-4-yl | 4-Fluorophenyl | 66 |

Data sourced from research on allosteric inhibitors of CPS1. nih.gov

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. A favorable pharmacokinetic profile is essential for a drug candidate's success. The inclusion of a cis-2,6-dimethylpiperazine moiety has been a successful strategy for enhancing these properties.

During the optimization of a series of Wnt inhibitors, researchers explored various "solvent groups" to improve physicochemical and pharmacokinetic (PK) properties. The cis-2,6-dimethylpiperazine moiety was found to provide a good balance between aqueous solubility, low intrinsic clearance, and acceptable efflux properties. acs.org This balance ultimately led to good pharmacokinetic properties in rat models, demonstrating the utility of this scaffold in creating more "drug-like" molecules. acs.org

Computational Studies and Molecular Modeling

Ligand-Protein Interaction Studies

Computational studies on various bioactive molecules incorporating the piperazine (B1678402) scaffold have shed light on their interactions with protein targets. For instance, in the development of sigma-1 (σ1) receptor ligands, molecular dynamics simulations have been employed to understand the binding modes of piperidine (B6355638)/piperazine-based compounds. These studies have revealed crucial amino acid residues that interact with the ligands, highlighting the importance of specific structural features for high-affinity binding. nih.gov

Furthermore, the versatility of the 1-Boc-piperazine scaffold is evident in its use in structure-activity relationship (SAR) studies. By systematically modifying substituents on the piperazine ring, researchers can computationally and experimentally probe how these changes affect interactions with receptors such as the D2 and 5-HT1A receptors. chemicalbook.com Such studies are instrumental in optimizing the binding affinity and selectivity of drug candidates.

Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies are frequently performed on novel piperazine derivatives to elucidate their potential as therapeutic agents. For example, newly synthesized piperazine derivatives have been docked into the active sites of proteins implicated in neurotic disorders to assess their pharmacological potential. bohrium.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the ligand to its target protein.

In a study focused on antiproliferative agents, docking analysis of an N-Boc-protected piperazine derivative into the taxol-binding pocket of β-tubulin was performed. The results indicated favorable binding energies, suggesting a potential mechanism of action for its observed biological activity. acs.org

Prediction of Binding Affinity and Selectivity

Computational methods are also employed to predict the binding affinity and selectivity of piperazine-containing compounds for their biological targets. For instance, the binding affinities of a series of piperidine/piperazine-based compounds for the sigma-1 (σ1) and sigma-2 (σ2) receptors were computationally predicted and correlated with experimental data. nih.gov Such predictions are crucial in the early stages of drug discovery for prioritizing compounds for further experimental evaluation.

The ability to predict how a molecule will bind to its target is a significant advantage in designing drugs with high specificity, thereby reducing the potential for off-target effects. Computational tools can help in understanding why certain derivatives of the 2,6-dimethylpiperazine (B42777) core might exhibit higher affinity and selectivity for a particular protein over others.

Elucidation of Mechanism of Action at a Molecular Level

At a more fundamental level, computational studies can help elucidate the mechanism of action of piperazine-containing drugs. By simulating the dynamic behavior of the ligand-protein complex, researchers can gain a deeper understanding of how the ligand modulates the protein's function. nih.gov

For example, molecular dynamics simulations can reveal conformational changes in the target protein upon ligand binding, which can be critical for its activation or inhibition. These insights are invaluable for the rational design of new and more effective therapeutic agents based on the 1-Boc-2,6-dimethylpiperazine scaffold.

Advanced Analytical Techniques in Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Boc-2,6-dimethylpiperazine. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule. While specific spectral data is noted to be available from various suppliers, detailed experimental values are not extensively reported in publicly accessible literature.

In ¹H NMR spectroscopy, the spectrum would be expected to show distinct signals corresponding to the protons of the Boc group, the methyl groups on the piperazine (B1678402) ring, and the methylene (B1212753) and methine protons of the piperazine ring itself. The tert-butyl protons of the Boc group would typically appear as a sharp singlet in the upfield region of the spectrum. The methyl protons on the piperazine ring would likely appear as doublets due to coupling with the adjacent methine protons. The protons on the piperazine ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with each other.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give a distinct signal. Key expected resonances would include those for the carbonyl carbon and the quaternary carbon of the Boc group, the methyl carbons, and the carbons of the piperazine ring. The chemical shifts of these signals provide confirmation of the carbon skeleton.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Protons of the Boc group (-C(CH₃)₃) | ~1.4 | Singlet |

| ¹H | Methyl protons on the piperazine ring (-CH₃) | ~1.1 - 1.3 | Doublet |

| ¹H | Methine protons on the piperazine ring (-CH-) | ~3.8 - 4.2 | Multiplet |

| ¹H | Methylene protons on the piperazine ring (-CH₂-) | ~2.5 - 3.5 | Multiplet |

| ¹³C | Carbonyl carbon of the Boc group (-C=O) | ~154 | Singlet |

| ¹³C | Quaternary carbon of the Boc group (-C(CH₃)₃) | ~79 | Singlet |

| ¹³C | Methyl carbons of the Boc group (-C(CH₃)₃) | ~28 | Singlet |

| ¹³C | Methine carbons of the piperazine ring (-CH-) | ~45 - 50 | Singlet |

| ¹³C | Methylene carbons of the piperazine ring (-CH₂-) | ~40 - 50 | Singlet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and molecular environments. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. Purity levels of ≥ 95% are commonly reported for this compound.